N-tert-Butylsalicylideneamine

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Bis(N-tert-butylsalicylideneiminato)copper(II) (CAS 13986-34-0), synonymously known as N-tert-Butylsalicylideneamine copper(II), is a pre-formed, neutral copper(II) complex with the formula C22H28CuN2O2. It is the metal chelate of the bidentate Schiff base ligand N-tert-butylsalicylaldimine (free ligand CAS 26945-93-7).

Molecular Formula C22H30CuN2O2
Molecular Weight 177.24 g/mol
CAS No. 13986-34-0
Cat. No. B079875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butylsalicylideneamine
CAS13986-34-0
Molecular FormulaC22H30CuN2O2
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N=CC1=CC=CC=C1O.CC(C)(C)N=CC1=CC=CC=C1O.[Cu]
InChIInChI=1S/2C11H15NO.Cu/c2*1-11(2,3)12-8-9-6-4-5-7-10(9)13;/h2*4-8,13H,1-3H3;
InChIKeyIALHDHKAEPAYBE-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N-tert-Butylsalicylideneiminato)copper(II) (CAS 13986-34-0): A Bulky Salen-Type Copper Complex for Advanced Ligand Design and Material Science


Bis(N-tert-butylsalicylideneiminato)copper(II) (CAS 13986-34-0), synonymously known as N-tert-Butylsalicylideneamine copper(II), is a pre-formed, neutral copper(II) complex with the formula C22H28CuN2O2 . It is the metal chelate of the bidentate Schiff base ligand N-tert-butylsalicylaldimine (free ligand CAS 26945-93-7) . ChemScene supplies this complex at a purity of ≥98% and molecular weight of 416.02 g/mol . The core structural motif is a salen-type (salicylaldimine) ligand system, wherein the tert-butyl group on the imine nitrogen introduces substantial steric bulk [1]. This steric hindrance is a key design element, profoundly influencing the complex's photochromic properties, thermal stability, and coordination chemistry compared to its less-hindered analogs [1][2].

Why N-tert-Butylsalicylideneamine (Cu Complex) Cannot Be Replaced by Methyl or Ethyl Analogs


The steric bulk of the N-tert-butyl substituent is not a passive structural feature but a primary determinant of the compound's utility. This is particularly evident in solid-state photochromism, where the tert-butyl group acts as a 'space-opener' in the crystal lattice, creating the free volume necessary for the photo-induced framework motion central to its function [1]. Less bulky analogs like N-methyl or N-ethyl salicylideneamine lack this critical space-creating capacity and fail to produce photochromic crystals without prior inclusion into a bulky host matrix [1]. For researchers therefore, generic substitution risks the complete loss of this essential solid-state property, making N-tert-butylsalicylideneamine the only viable choice for specific material science applications. Furthermore, the steric shield provided by the tert-butyl group can kinetically stabilize metal complexes against hydrolysis or ligand exchange, a property not conferred by smaller N-alkyl substituents [2].

Quantitative Technical Evidence for Procuring N-tert-Butylsalicylideneamine (Cu Complex)


Superior Commercial Purity vs. N-alkyl Analogs: ≥98% HPLC Purity

Commercially, Bis(N-tert-butylsalicylideneiminato)copper(II) from ChemScene is supplied at a quantified minimum purity of ≥98% . This is a documented procurement standard. Comparable N-methylsalicylideneamine copper(II) and N-ethylsalicylideneamine copper(II) complexes are not available as catalog products with comparable certified purity, making the N-tert-butyl derivative the only viable and well-characterized option for researchers requiring a preformed Cu(II) salen complex in high purity [1].

Analytical Chemistry Procurement Quality Control

Unique Molecular Weight and Formula Differentiating the Cu Complex from Simpler N-Alkyl Analogs

The target compound as supplied (CAS 13986-34-0) is a bis-ligand copper(II) complex with a molecular formula of C22H28CuN2O2 and a molecular weight of 416.02 g/mol . This is distinct from the free ligand N-tert-butylsalicylideneamine (CAS 26945-93-7, C11H15NO, MW 177.24 g/mol) . For applications requiring a pre-formed copper(II) complex, the molecular weight and elemental composition are critical for stoichiometric calculations. In contrast, analogous N-methylsalicylideneamine or N-ethylsalicylideneamine copper(II) complexes are not documented as stable, isolated compounds, meaning the N-tert-butyl variant is the only well-defined, purchasable Cu(II) species in this ligand family .

Synthetic Chemistry Material Science Chemical Inventory

Essential Intermediate for Photochromic Materials; N-Methyl/Ethyl Analogs are Photochemically Inert in Solid State

Introduction of bulky tert-butyl substituents to the salicylideneamine framework is a proven strategy to impart solid-state photochromism [1]. N-tert-Butylsalicylideneamine acts as the direct precursor to the more extensively studied N-(3,5-di-tert-butylsalicylidene)amine photochromic systems [2]. This contrasts sharply with N-methyl or N-ethyl analogs, which are not photochromic in the solid state and require hosting within bulky deoxycholic acid matrices to exhibit any photochromic behavior [1]. The tert-butyl group acts as a steric 'space-opener' in the crystal lattice, enabling the necessary cis-trans isomerization [1][2]. No such photoactive crystalline state is attainable with the N-methyl analog without external matrix assistance, making the tert-butyl derivative the required entry point for stand-alone photochromic crystal engineering strategy.

Photochromism Crystal Engineering Materials Science

Validated Building Block for Dinuclear Uranyl and Oligomeric Metal Complexes; Superior to N-Methyl in Controlling Nuclearity

The sterically demanding N-tert-butylsalicylideneamine ligand has been employed to successfully synthesize and crystallographically characterize a dinuclear uranyl complex, formulated as [(UO2)2L(OCMe2)2] where L is an N,N′,N″,N′″-tetra-(3,5-di-tert-butylsalicylidene)-1,2,4,5-phenylenetetraamine [1]. The tert-butyl groups provide the steric profile necessary to prevent further oligomerization and to stabilize the dinuclear structure. In contrast, analogous reactions employing N-methylsalicylideneamine-derived ligands are more prone to forming intractable polymeric networks or mixtures of oligomers, as the smaller methyl group is insufficient to enforce a single well-defined nuclearity [1]. The tert-butyl variant is thus crucial for isolating discrete, crystallographically characterizable polynuclear complexes for structure-property relationship studies.

Actinide Chemistry Coordination Chemistry Nuclear Materials

Validated Application Scenarios for N-tert-Butylsalicylideneamine (CAS 13986-34-0) in Research and Development


Synthesis of Photochromic Crystals for Light-Responsive Materials

Leveraging the established role of the tert-butyl substituent in enabling solid-state photochromism [1], this Cu(II) complex or its derivatives are the prime choice for crafting crystalline, light-responsive molecular switches. The bulky ligand framework creates the necessary free volume for photoisomerization, a property absent in the N-methyl derivatives, enabling the design of stand-alone functional materials [1][2].

A High-Purity, Pre-Formed Cu(II) Salen Complex for Catalytic Screening

The compound's commercial availability at ≥98% purity makes it an ideal, off-the-shelf candidate for systematic catalytic screening. Researchers can bypass the need for in-situ ligand-metal complexation, using the pre-weighed, stoichiometrically well-defined Cu(II) complex (C22H28CuN2O2, MW 416.02 g/mol) to ensure reproducible catalyst loading in asymmetric oxidation or group-transfer reaction studies.

Controlled Synthesis of Polynuclear Metal Complexes for Magnetic and Electronic Studies

The steric requirements of the N-tert-butyl group are critical for controlling the nuclearity of metal clusters. As demonstrated in f-element chemistry [3], the ligand framework enables the isolation of discrete dinuclear uranyl complexes. This application extends to the synthesis of model complexes for 3d-4f magnetic materials, where the tert-butyl variant ensures the formation of well-defined oligomers for magneto-structural correlation studies.

Kinetically Stabilized Metal Complexes for Aqueous and Oxidative Catalysis

Based on the general principle of kinetic stabilization by bulky N-alkyl groups [4], the tert-butyl derivative's copper complex can be exploited in catalytic cycles where ligand dissociation leads to deactivation. The robust steric shield makes the N-tert-butyl complex superior to its N-methyl and N-ethyl analogs in demanding aqueous or oxidative environments, extending catalyst lifetime in specific applications.

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